molecular formula C18H19N7O2 B2596959 Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate CAS No. 300678-15-3

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate

Cat. No.: B2596959
CAS No.: 300678-15-3
M. Wt: 365.397
InChI Key: CKJLHEWAOZMPTN-UHFFFAOYSA-N
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Description

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate is a complex benzotriazole derivative offered exclusively for research and development purposes in laboratory settings. This compound is strictly for professional use by trained researchers and is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. Benzotriazole-based compounds are recognized in scientific literature for their versatile coordination properties and role as intermediates in synthetic organic chemistry . Research into similar benzotriazole acetates has explored their utility as key precursors for the synthesis of more complex molecules, including hydrazide derivatives which can be further elaborated into Schiff bases and other nitrogen-containing heterocycles . The structural framework of this compound suggests potential applications in developing specialized ligands for metal coordination complexes . Researchers value this chemical for its potential to contribute to advancements in synthetic methodology and materials science. For research purposes only. Not for human consumption.

Properties

IUPAC Name

ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-2-27-18(26)11-23(12-24-16-9-5-3-7-14(16)19-21-24)13-25-17-10-6-4-8-15(17)20-22-25/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJLHEWAOZMPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate typically involves the reaction of ethyl glycinate with benzotriazole derivatives. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The benzotriazole moiety can be introduced through nucleophilic substitution reactions, where benzotriazole acts as a leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis is facilitated by the stability and availability of benzotriazole derivatives, which are inexpensive and non-toxic . The process may include steps such as purification through chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzotriazole derivatives in the presence of a base like potassium carbonate in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate features a unique structure that combines a bis(1H-1,2,3-benzotriazol-1-ylmethyl) moiety with an ethyl acetate group. Its molecular formula is C18H22N8O2C_{18}H_{22}N_{8}O_{2} .

Synthesis Methods:
The synthesis typically involves the reaction of ethyl 2-chloroacetate with 1H-benzotriazole derivatives in ethanol as a solvent. This process utilizes nucleophilic substitution mechanisms to yield the target compound. Variations in the synthesis can optimize purity and yield based on specific research needs .

Biological Applications

This compound has been studied for its biological activities, particularly its potential as an antimicrobial and anticancer agent. The presence of multiple benzotriazole groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with benzotriazole moieties exhibit significant antimicrobial properties. For instance, derivatives containing benzotriazole have shown effectiveness against various bacterial strains, including resistant strains like MRSA . The compound's ability to inhibit specific enzymes involved in bacterial growth positions it as a candidate for new antibiotic development.

Anticancer Properties

Studies have also highlighted the anticancer potential of benzotriazole derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Sparatore et al., various benzotriazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against Escherichia coli, demonstrating promising antimicrobial activity .

Case Study 2: Anticancer Activity

A research group explored the effects of several benzotriazole derivatives on cancer cell lines. The study found that certain derivatives could significantly reduce cell viability in human cancer cells through mechanisms involving reactive oxygen species generation and modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate involves its interaction with molecular targets through non-covalent interactions. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This compound may also act as a radical stabilizer, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

  • Structure: A mono-substituted benzotriazole derivative lacking the bis-aminomethyl group.
  • Synthesis: Produced via reaction of 1H-benzotriazole with ethyl chloroacetate in ethanol, yielding a planar molecular geometry with weak intermolecular C–H···N/O interactions .
  • Key Differences: Lower molecular weight (C₁₀H₁₁N₃O₂ vs. C₁₆H₁₈N₆O₂ for the bis-substituted compound). Reduced steric hindrance, enabling easier crystallization. Limited applications in polymer stabilization due to fewer binding sites compared to the bis-substituted variant .

3-[2-Aminoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)indole

  • Structure : Features a triazole-linked indole core, differing in aromatic backbone and substitution pattern.
  • Synthesis: Catalytic reduction of nitro intermediates in methanol using Raney nickel .
  • Key Differences :
    • Indole-triazole hybrids exhibit biological activity (e.g., antimicrobial, antiviral) unlike the benzotriazole-based title compound .
    • The indole system introduces π-π stacking interactions absent in benzotriazole derivatives.

Peptidotriazoles (e.g., Meldal and Tornøe’s Derivatives)

  • Structure : 1,4-substituted triazoles integrated into peptide chains via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Key Differences: Triazole rings in peptidotriazoles serve as rigid bioisosteres for amide bonds, enhancing metabolic stability . Ethyl 2-[bis(benzotriazolylmethyl)amino]acetate lacks peptide functionality but offers superior corrosion inhibition due to dual benzotriazole groups .

Comparative Data Table

Property Ethyl 2-[bis(benzotriazolylmethyl)amino]acetate Ethyl 2-(benzotriazolyl)acetate Peptidotriazoles
Molecular Formula C₁₆H₁₈N₆O₂ C₁₀H₁₁N₃O₂ Variable (C₁₅–C₃₀H₂₀–₄₀N₆–₁₀O₅–₁₀)
Synthetic Method Nucleophilic substitution with bis-amination Nucleophilic substitution CuAAC cycloaddition
Key Functional Groups Dual benzotriazole, ester, tertiary amine Single benzotriazole, ester Triazole, peptide backbone
Applications Corrosion inhibition, polymer stabilization Intermediate for hydrazide synthesis Drug design, bioconjugation
Stability High (resists hydrolysis due to steric bulk) Moderate (prone to ester hydrolysis) High (metabolically stable)

Research Findings and Functional Insights

  • Electronic Effects: The dual benzotriazole groups in the title compound enhance electron-withdrawing properties, improving UV absorption efficiency compared to mono-substituted analogs .
  • Corrosion Inhibition : Bis-benzotriazole derivatives exhibit superior metal surface adsorption due to multiple nitrogen lone pairs, outperforming indole-triazole hybrids in acidic environments .
  • Crystallographic Behavior : Unlike peptidotriazoles, which adopt rigid conformations for bioactivity, the title compound’s flexible ethyl acetate backbone allows adaptive binding to metal surfaces .

Biological Activity

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C18H19N7O2C_{18}H_{19}N_7O_2 and a molecular weight of approximately 365.397 g/mol. The synthesis typically involves the reaction of 1H-benzotriazole derivatives with ethyl chloroacetate under controlled conditions. This reaction results in the formation of the target compound through nucleophilic substitution mechanisms.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzotriazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated efficacy against various viral strains:

Compound Virus Target EC50 (µM) Remarks
Compound 18eCVB512.4Non-cytotoxic and protective against apoptosis
Compound 43aCVB59Enhanced activity due to chlorination
Compound 86cBVDV3Selectively active

The EC50 values indicate the concentration required to inhibit viral replication by 50%, showcasing the effectiveness of these compounds in antiviral applications .

Cytotoxicity and Cell Protection

Research has indicated that this compound exhibits low cytotoxicity. In cell viability assays, treated cells showed a significant reduction in apoptotic markers when compared to untreated controls:

  • Untreated Infected Cells : 27.05% apoptotic cells
  • Treated Infected Cells : 6.35% apoptotic cells (p = 0.002)

These results suggest that the compound not only inhibits viral replication but also protects host cells from virus-induced apoptosis .

Study on Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against Coxsackievirus B5 (CVB5). The study demonstrated that at a concentration of 20 µM, the compound significantly reduced viral load and protected cellular integrity by preventing apoptosis.

Comparative Analysis with Other Benzotriazole Derivatives

A comparative study evaluated various benzotriazole derivatives for their biological activities:

Derivative Antiviral Activity Cytotoxicity
Ethyl 2-[bis(benzotriazol)]ModerateLow
Ethyl 2-(benzothiazol)HighModerate
Ethyl 2-(chlorobenzotriazol)Very HighLow

This analysis illustrates that structural modifications significantly influence both antiviral efficacy and cytotoxic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution using 1H-benzotriazole, ethyl chloroacetate, and sodium hydroxide in ethanol. The reaction proceeds at room temperature for 4 hours, followed by crystallization for purification . Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of benzotriazole to ethyl chloroacetate) and solvent polarity can enhance yield.
  • Key Parameters :

ReactantsSolventReaction TimeTemperaturePurification
1H-benzotriazole, ethyl chloroacetateEthanol4 hoursRTCrystallization

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray Diffraction : Single-crystal analysis confirms bond lengths (e.g., C7–C8 = 1.501 Å) and intermolecular interactions (C–H···N/O), stabilizing the crystal lattice .
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (CH₂), and aromatic protons (δ 7.2–8.3 ppm) validate the structure .
  • Refinement : Constraints on bond lengths and isotropic displacement parameters ensure accurate structural models .

Advanced Research Questions

Q. What mechanistic insights exist for copper-catalyzed azide-alkyne cycloaddition (CuAAC) when using benzotriazole derivatives as ligands or intermediates?

  • Role in CuAAC : The benzotriazole moiety enhances regioselectivity in 1,4-triazole formation due to its electron-withdrawing nature, stabilizing Cu(I) intermediates during catalysis .
  • Kinetic Studies : Reaction rates improve under aqueous conditions with Cu(I) catalysts, achieving >95% conversion. Competitive pathways (e.g., non-catalyzed thermal reactions) are suppressed via low-polarity transition states .

Q. How do steric and electronic effects of substituents on benzotriazole rings influence reactivity in sulfoximine synthesis?

  • Substituent Impact : Bulky groups (e.g., perfluorobutyl) reduce yields in Mitsunobu reactions due to steric hindrance, while electron-withdrawing groups (e.g., sulfonyl) improve electrophilicity at the nitrogen center .
  • Case Study : Ethyl 2-(1H-benzotriazol-1-yl)-2-[[methyl(oxo)phenyl-λ⁶-sulfanylidene]amino]acetate achieves 82% yield, highlighting the balance between steric bulk and electronic activation .

Q. What challenges arise in resolving structural ambiguities between spectroscopic and crystallographic data?

  • Discrepancies : NMR may suggest conformational flexibility (e.g., rotatable ester groups), while X-ray data provide static snapshots. For example, restrained refinement (DFIX commands) is used to address bond-length anomalies in crystallography .
  • Validation : Cross-referencing ¹³C NMR chemical shifts with density functional theory (DFT) calculations resolves ambiguities in tautomeric forms .

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